Tafluprost (free acid)-d4, also known as AFP-172-d4, is a deuterated analog of tafluprost acid, a potent prostaglandin F2α derivative used primarily in the treatment of elevated intraocular pressure associated with glaucoma and ocular hypertension. This compound is classified as an ester prodrug that is rapidly converted into its active form, tafluprost acid, upon administration. Tafluprost was developed by Santen Pharmaceutical Co. Ltd. and Asahi Glass Co. Ltd., aiming to provide a safer and more effective alternative to existing treatments such as latanoprost.
Tafluprost (free acid)-d4 is sourced from chemical suppliers specializing in research-grade compounds, including Cayman Chemical and Bertin Bioreagent. It falls under the classification of synthetic prostaglandin analogs and is categorized specifically as a prostanoid FP receptor agonist due to its high affinity for the FP receptor, which mediates its therapeutic effects in reducing intraocular pressure.
The synthesis of tafluprost (free acid)-d4 typically involves the deuteration of the tafluprost molecule at specific positions to create a stable isotopic variant. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling.
Tafluprost (free acid)-d4 retains the core structure of tafluprost, which includes:
The molecular formula of tafluprost (free acid)-d4 is C_22H_26F_2O_4D_4, with a molecular weight reflecting the incorporation of deuterium isotopes.
Tafluprost (free acid)-d4 undergoes metabolic reactions similar to its non-deuterated counterpart. Key reactions include:
The metabolic profile indicates that tafluprost (free acid)-d4 does not accumulate in tissues due to efficient metabolic clearance, which is crucial for minimizing systemic side effects.
Tafluprost (free acid)-d4 acts primarily by binding to and activating the FP receptor in ocular tissues. This activation leads to:
Research indicates that tafluprost has a Ki value of approximately 0.4 nM for the FP receptor, making it significantly more potent than other prostaglandin analogs like latanoprost .
Relevant data on solubility and stability can be found in pharmacological studies that assess its formulation in ophthalmic solutions .
Tafluprost (free acid)-d4 serves primarily as an internal standard for quantitative analysis in pharmacokinetic studies using gas chromatography or liquid chromatography-mass spectrometry techniques. Its applications extend into research settings focused on:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4